molecular formula C13H10BrIO B1603763 1-(Benzyloxy)-4-bromo-2-iodobenzene CAS No. 612833-66-6

1-(Benzyloxy)-4-bromo-2-iodobenzene

Cat. No.: B1603763
CAS No.: 612833-66-6
M. Wt: 389.03 g/mol
InChI Key: MODLWAAGRUEXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-bromo-2-iodobenzene is a tri-substituted aromatic compound featuring a benzyloxy group (-OBn) at position 1, bromine at position 4, and iodine at position 2. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The benzyloxy group acts as an electron-donating substituent, while bromine and iodine are electron-withdrawing halogens, creating a complex electronic landscape that influences reactivity and regioselectivity in further chemical transformations .

Properties

IUPAC Name

4-bromo-2-iodo-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLWAAGRUEXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610846
Record name 1-(Benzyloxy)-4-bromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612833-66-6
Record name 1-(Benzyloxy)-4-bromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-bromo-2-iodobenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with the bromination of a suitable precursor, followed by the protection of the hydroxyl group with a benzyl group. The final step involves the halogen exchange reaction to introduce the iodine atom . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2-iodobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituent types, positions, and halogen combinations. Below is a detailed comparison:

Substituent Position and Electronic Effects

Compound Name Molecular Formula Substituents (Positions) Key Properties
1-(Benzyloxy)-4-bromo-2-iodobenzene C₁₃H₁₀BrIO 1-OBn, 2-I, 4-Br High steric hindrance; mixed electronic effects (donor OBn, EWGs Br/I)
1-Bromo-4-iodobenzene C₆H₄BrI 1-Br, 4-I Simpler di-substituted; lower molecular weight (282.90 g/mol); planar structure
4-Bromo-1-chloro-2-iodobenzene C₆H₃BrClI 1-Cl, 2-I, 4-Br Tri-halogenated; lacks activating groups; reduced solubility in polar solvents
1-Benzyloxy-4-iodobenzene C₁₃H₁₁IO 1-OBn, 4-I Di-substituted; benzyloxy enhances solubility in organic media
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene C₁₃H₉BrFIO 1-OBn, 2-F, 3-I, 4-Br Tetra-substituted; increased steric bulk; fluorine introduces polarity

Physical Properties

Property This compound 1-Bromo-4-iodobenzene 4-Bromo-1-chloro-2-iodobenzene
Molecular Weight (g/mol) 377.03 (calculated) 282.90 297.35
Melting Point Not reported (estimated >100°C) 89–92°C Not reported
Solubility Moderate in DCM, THF High in non-polar solvents Low in polar solvents

Biological Activity

1-(Benzyloxy)-4-bromo-2-iodobenzene is an organic compound notable for its unique halogenation pattern, which influences its chemical reactivity and potential applications in medicinal chemistry. Although the specific biological activity of this compound has not been extensively studied, related benzyloxy compounds have demonstrated various pharmacological effects, suggesting potential avenues for research and application.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}BrI O
  • Molecular Weight : Approximately 332.02 g/mol
  • Structure : The compound features a benzyloxy group, a bromine atom at the para position, and an iodine atom at the ortho position relative to the benzyloxy group. This distinctive arrangement allows for unique reactivity patterns compared to other halogenated derivatives.

Biological Activity Overview

The biological activity of this compound is inferred from studies on similar compounds, which have shown potential interactions with various proteins and enzymes. These interactions can influence biochemical pathways relevant to pharmacology.

Potential Pharmacological Applications

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other benzyloxy derivatives:

Compound NameMolecular FormulaNotable Features
2-(Benzyloxy)-1-bromo-4-chlorobenzeneC13_{13}H10_{10}BrClOChlorine substitution instead of iodine
2-(Benzyloxy)-1-bromo-4-fluorobenzeneC13_{13}H10_{10}BrFOFluorine substitution providing different reactivity
2-(Benzyloxy)-1-bromo-4-methylbenzeneC14_{14}H12_{12}BrOMethyl group affecting sterics and electronic properties

This table highlights how variations in halogenation can influence the reactivity and potential biological applications of these compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar compounds provides insights into its potential effects:

  • Sodium-Glucose Transporter Inhibition : Research indicates that certain benzyloxy compounds may act as inhibitors of sodium-glucose transporters (SGLT), which are critical in managing blood glucose levels in diabetic patients. The mechanisms involve modulation of glucose transport pathways, highlighting a therapeutic angle for further investigation .
  • Antibacterial Activity : Studies on structurally similar compounds have shown promise against gram-positive bacteria, suggesting that this compound could be explored for its antibacterial properties .
  • Cellular Mechanisms : Investigations into related benzyloxy compounds reveal that they can modulate cellular signaling pathways and gene expression, potentially leading to altered cellular functions such as proliferation and apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-bromo-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-bromo-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.